molecular formula C16H24N4O3 B019976 Denbufylline CAS No. 57076-71-8

Denbufylline

货号 B019976
CAS 编号: 57076-71-8
分子量: 320.39 g/mol
InChI 键: HJPRDDKCXVCFOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Denbufylline is a hydrophobic drug evaluated for controlled release systems, particularly in buccal delivery. It is a xanthine derivative with specific properties affecting its synthesis and chemical behavior.

Synthesis Analysis

Denbufylline synthesis involves creating a hydrogel for its delivery. A physically cross-linked palmitoyl glycol chitosan hydrogel has been synthesized for this purpose, characterized by nuclear magnetic resonance (Lee Martin et al., 2003).

Molecular Structure Analysis

Denbufylline is a xanthine derivative, and its molecular structure includes selective inhibitory activity on the phosphodiesterase (PDE) 4 isoenzyme, which plays a vital role in various biological processes (K. Miyamoto et al., 1997).

Chemical Reactions and Properties

Denbufylline has been shown to inhibit cyclic nucleotide phosphodiesterase isoenzymes and has affinity for adenosine receptors and the adenosine re-uptake site, indicating its selective pharmacological actions (C. Nicholson et al., 1989).

Physical Properties Analysis

The physical properties of denbufylline, particularly regarding its delivery in a hydrogel form, involve aspects like hydration, erosion, and mucoadhesion, which are critical for its controlled release (Lee Martin et al., 2003).

Chemical Properties Analysis

The chemical properties of denbufylline, such as its interaction with cyclic nucleotide phosphodiesterase and adenosine receptors, play a significant role in its pharmacological effects. Its ability to selectively inhibit specific phosphodiesterase activities underlines its targeted action in various therapeutic applications (C. Nicholson et al., 1989).

科学研究应用

  1. 大脑中的乙酰胆碱周转:Denbufylline可能通过增加大脑中cAMP含量来促进乙酰胆碱周转,从而增强内源性乙酰胆碱(ACh)的释放。这表明它有潜力用于改善大脑功能和神经递质平衡 (Katsura, Hashimoto, & Kuriyama, 1991)

  2. 抑制脂质过氧化:它抑制体外铁刺激的脂质过氧化,并增加体内化学发光产生,表明它可能作为抗氧化剂使用或在与氧化应激相关的情况下 (Barth et al., 1994)

  3. 骨质流失疾病:作为磷酸二酯酶4的抑制剂,denbufylline恢复骨量,可能在骨周转中发挥关键作用,表明它有潜力作为治疗骨质流失疾病如骨质疏松症的药物 (Miyamoto et al., 1997)

  4. 多梗塞性痴呆症的治疗:它正在作为多梗塞性痴呆症的治疗药物开发,选择性抑制特定的低Km环磷酸腺苷磷酸二酯酶,可能有助于管理某些类型的痴呆症 (Nicholson, Jackman, & Wilke, 1989)

  5. 大脑血流和氧合:Denbufylline改善大鼠局灶性脑缺血模型中的大脑血流,增强组织氧合,并使细胞外pH正常化,表明它有潜力用于管理脑缺血情况 (Angersbach, 1991)

  6. 海马体中神经元兴奋性:它通过阻断低Km、Ca2+/钙调蛋白独立磷酸二酯酶同工酶,在体外增强豚鼠海马体中神经元的兴奋性,这可能对神经学研究有影响 (Sutor, Alzheimer, Ameri, & Bruggencate, 2004)

  7. 对血细胞聚集和变形性的影响:Denbufylline减少血细胞聚集,增加血细胞变形性,影响血细胞悬浮液的过滤性。这可能对与血流和粘度相关的情况有影响 (Jukna & Nicholson, 1987)

  8. 呼吸疾病中的支气管舒张:它在体外和体内放松人类和豚鼠的支气管,表明在哮喘或COPD等呼吸疾病中有潜在用途 (Cortijo et al., 1993)

  9. 药物递送应用:使用交联棕榈酰基聚巯胺壳聚糖水凝胶持续递送denbufylline是递送疏水药物的潜在应用,表明它在药物递送系统中的用途 (Martin, Wilson, Koosha, & Uchegbu, 2003)

  10. 老年受试者的药代动力学:老年受试者中denbufylline的药代动力学与年轻健康受试者相似,其代谢物的血浆浓度更高,半衰期更长,这对其在老年人群中的使用很重要 (Reim et al., 1991)

安全和危害

The safety and hazards of Denbufylline are not well documented in the literature. It is recommended to refer to the Safety Data Sheets (SDS) for detailed information .

未来方向

Despite many obstacles to the use of PDE4-I for different therapeutic approaches, the current data warrant future research to utilize the therapeutic potential of phosphodiesterase 4 inhibition . Denbufylline was being developed as an agent for the therapy of dementia .

属性

IUPAC Name

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPRDDKCXVCFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205687
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Denbufylline

CAS RN

57076-71-8
Record name Denbufylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57076-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Denbufylline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057076718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denbufylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-7-(2-oxopropyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DENBUFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B949KO6F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Denbufylline
Reactant of Route 2
Reactant of Route 2
Denbufylline
Reactant of Route 3
Reactant of Route 3
Denbufylline
Reactant of Route 4
Reactant of Route 4
Denbufylline
Reactant of Route 5
Reactant of Route 5
Denbufylline
Reactant of Route 6
Reactant of Route 6
Denbufylline

Citations

For This Compound
790
Citations
TA Treves, AD Korczyn - Dementia and geriatric cognitive disorders, 1999 - karger.com
… of the study, had the patients received denbufylline or placebo. No major adverse event was ascribed to denbufylline. In conclusion, denbufylline was not deemed efficacious in the treat…
Number of citations: 38 karger.com
K Miyamoto, Y Waki, T Horita, S Kasugai… - Biochemical …, 1997 - Elsevier
… ”) 4 inhibitor, denbufylline [3], inhibited osteoporosislike changes in Walker 256-bearing rats via oral administration. This paper describes the effects of denbufylline on osteoblast and …
Number of citations: 56 www.sciencedirect.com
CD Nicholson, SA Jackman… - British journal of …, 1989 - Wiley Online Library
… In this study, the ability of denbufylline to inhibit cyclic … Accordingly, we examined the ability of denbufylline to inhibit … We have therefore determined the affinity of denbufylline for both …
Number of citations: 130 bpspubs.onlinelibrary.wiley.com
M Katsura, T Hashimoto, K Kuriyama - The Japanese Journal of …, 1991 - jstage.jst.go.jp
… Although we have reported that denbufylline has the capacity to facilitate ACh … of denbufylline has not been clarified. In this study, therefore, we have examined the effects of denbufylline …
Number of citations: 6 www.jstage.jst.go.jp
B Sutor, C Alzheimer, A Ameri… - … archives of pharmacology, 1990 - Springer
… that of denbufylline, an ECso for IBMX of 1.04 gM was obtained. However, despite their similar ECso values, denbufylline … cells revealed postsynaptic actions of denbufylline (300 nM) as …
Number of citations: 11 link.springer.com
M KATSURA, K KURIYAMA - The Japanese Journal of …, 1990 - jstage.jst.go.jp
… Denbufylline and other alkyl xanthine analogues are also … These results suggest that denbufylline may be effective for the … examined the effect of denbufylline on cerebral cholinergic …
Number of citations: 2 www.jstage.jst.go.jp
B Saletu, P Anderer, PK Fischhof, H Lorenz… - Biological …, 1992 - Elsevier
… 12 weeks after treatment with either 100 mg denbufylline BID or placebo and included EEG … Denbufylline induced a statistically significant and clinically relevant improvement in both …
Number of citations: 52 www.sciencedirect.com
AJ Hadley, M Kumari, PO Cover… - British journal of …, 1996 - Wiley Online Library
1 Preliminary studies in our laboratories showed that the synthetic xanthine analogue denbufylline, a selective type 4 phosphodiesterase (PDE‐4) inhibitor, is a potent activator of the …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
L Martin, CG Wilson, F Koosha, IF Uchegbu - European journal of …, 2003 - Elsevier
… GCP, denbufylline gels and the incorporation of denbufylline … The effect of denbufylline load on the release of denbufylline … of denbufylline; open symbols, high levels of denbufylline. ■, …
Number of citations: 171 www.sciencedirect.com
D Angersbach - Drug development research, 1991 - Wiley Online Library
The effects of denbufylline (DBF), a novel xanthine derivate, have been investigated in a rat model of focal cerebral oligaemia. In this model a small (15–20 mm 2 ) oligaemic area was …
Number of citations: 2 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。